5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid involves the introduction of a methoxycarbonyl group onto a 2-methylthiophene ring, followed by carboxylation at the 3-position of the ring.
Starting Materials
2-methylthiophene, methyl chloroformate, sodium hydride, carbon dioxide, diethyl ether, methanol, hydrochloric acid, sodium hydroxide
Reaction
Step 1: Methoxycarbonylation of 2-methylthiophene, 2-methylthiophene is reacted with methyl chloroformate in the presence of sodium hydride in diethyl ether to introduce a methoxycarbonyl group onto the 2-position of the thiophene ring., Step 2: Hydrolysis of the ester, The resulting ester is hydrolyzed with aqueous hydrochloric acid to yield the corresponding carboxylic acid., Step 3: Carboxylation of the 3-position, The carboxylic acid is then carboxylated at the 3-position of the thiophene ring using carbon dioxide in the presence of sodium hydroxide in methanol., Step 4: Isolation and purification, The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Scientific Research Applications
5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various bioactive molecules such as antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mechanism Of Action
The mechanism of action of 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid in lab experiments is its synthetic accessibility. It can be easily synthesized in large quantities and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is its limited solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the research on 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid. One possible direction is the synthesis of novel derivatives of this compound with improved bioactivity and solubility. Another direction is the investigation of the mechanism of action of this compound at the molecular level. Finally, the potential applications of this compound in various fields of science such as medicine, agriculture, and materials science can be explored further.
Conclusion:
In conclusion, 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties and has been used as a building block in the synthesis of various bioactive molecules. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid have been discussed in this paper.
properties
IUPAC Name |
5-methoxycarbonyl-2-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEKWFGEKYTQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid | |
CAS RN |
2193061-63-9 |
Source
|
Record name | 5-(methoxycarbonyl)-2-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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